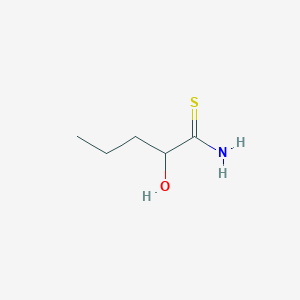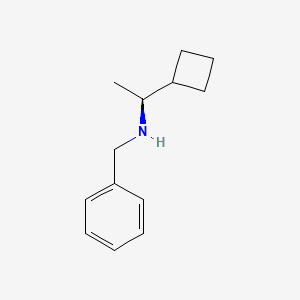
(S)-N-benzyl-1-cyclobutylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-benzyl-1-cyclobutylethanamine is a chiral amine compound characterized by its unique cyclobutyl and benzyl groups attached to an ethanamine backbone. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1-cyclobutylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutylcarboxylic acid and benzylamine.
Formation of Intermediate: Cyclobutylcarboxylic acid is first converted to cyclobutylcarboxamide through a reaction with thionyl chloride, followed by treatment with ammonia.
Reduction: The cyclobutylcarboxamide is then reduced to cyclobutylmethylamine using lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of cyclobutylmethylamine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Final Step: The resolved (S)-cyclobutylmethylamine is then reacted with benzyl chloride in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated chiral resolution systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions with alkyl halides can introduce different alkyl groups to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-methyl-1-cyclobutylethanamine.
Substitution: Formation of N-alkyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
(S)-N-benzyl-1-cyclobutylethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (S)-N-benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, modulating their activity. The benzyl group may enhance its binding affinity, while the cyclobutyl group provides steric hindrance, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
®-N-benzyl-1-cyclobutylethanamine: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1-cyclopropylethanamine: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
N-benzyl-1-cyclopentylethanamine: A similar compound with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
(S)-N-benzyl-1-cyclobutylethanamine is unique due to its specific chiral configuration and the presence of both benzyl and cyclobutyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
(1S)-N-benzyl-1-cyclobutylethanamine |
InChI |
InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3/t11-/m0/s1 |
Clave InChI |
VSIGGXVZUYOVCJ-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1CCC1)NCC2=CC=CC=C2 |
SMILES canónico |
CC(C1CCC1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


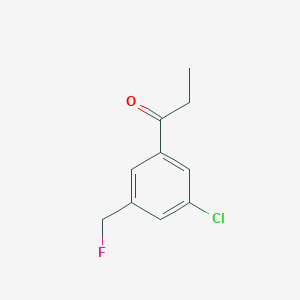
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
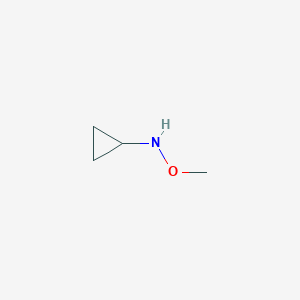
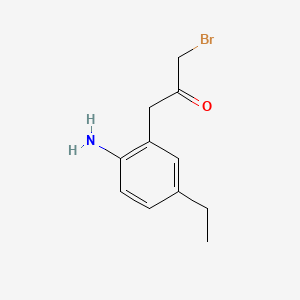
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
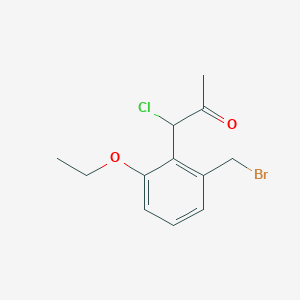
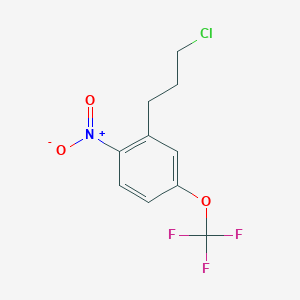
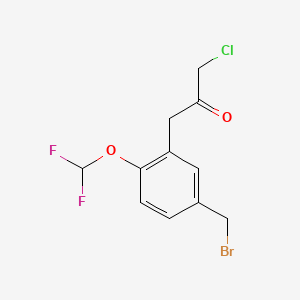
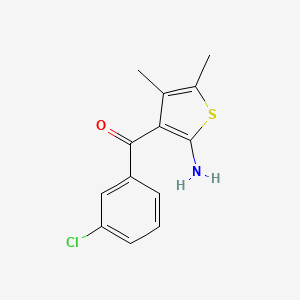


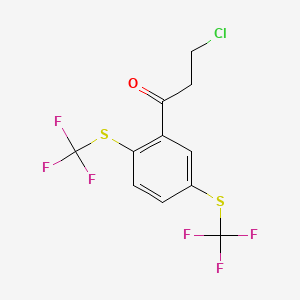
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
